3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Medicinal Chemistry Drug Discovery Biophysical Properties

This 4-phenoxymethyl-substituted 3,5-dimethylisoxazole is a structurally distinct acetyl-lysine biomimetic designed to engage the ZA channel of the BRD4 bromodomain. Unlike unsubstituted or 5-substituted analogs that lack biological activity, this specific 4-substitution is critical for subtype-selective BET inhibition. Its defined molecular weight (203.24 g/mol) and synthetic handle make it an ideal fragment for FBDD campaigns and chemical probe development. Procure this unique scaffold to access novel IP and selective epigenetic tool compounds unavailable with generic isoxazole cores.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 303985-55-9
Cat. No. B2815039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-(phenoxymethyl)isoxazole
CAS303985-55-9
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCC1=C(C(=NO1)C)COC2=CC=CC=C2
InChIInChI=1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
InChIKeyUSUHCZGGIBTHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9): Chemical Identity and Baseline Properties


3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) is a synthetic heterocyclic compound defined by a 1,2-oxazole core substituted with methyl groups at the 3 and 5 positions and a phenoxymethyl group at the 4 position [1]. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol and a predicted density of 1.112±0.06 g/cm³ . This specific substitution pattern is a key structural differentiator within the isoxazole class, as the 4-position is the primary site for introducing functional diversity in biologically active isoxazole derivatives, particularly as an acetyl-lysine bioisostere in epigenetic research [2].

Why Unsubstituted or 5-Substituted Isoxazole Analogs Cannot Substitute for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9)


Generic substitution within the isoxazole class is precluded by the extreme sensitivity of biological activity to the precise nature and position of substituents. In the context of 3,5-dimethylisoxazole derivatives, the 4-position is the critical determinant of target binding and selectivity [1]. While unsubstituted 3,5-dimethylisoxazole exhibits no specific biological activity beyond its core motif, the introduction of a phenoxymethyl group at the 4-position fundamentally alters the molecule's physicochemical and potential pharmacophore properties . This specific modification is designed to exploit the 4-position's role in engaging the ZA channel of bromodomain proteins, a key interaction site for selective inhibition [2]. Therefore, replacing 3,5-dimethyl-4-(phenoxymethyl)isoxazole with a 4-unsubstituted or 5-substituted analog would result in a complete loss of any biological activity profile that depends on this specific 4-substituent, rendering it unsuitable for any targeted application.

Quantitative Evidence for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) vs. Common Isoxazole Analogs


Predicted Physicochemical Properties vs. 3,5-Dimethylisoxazole Core

The addition of a phenoxymethyl group at the 4-position of the 3,5-dimethylisoxazole core introduces a significant increase in molecular weight and lipophilicity compared to the unsubstituted core, which directly impacts its utility as a building block. The target compound's molecular weight is 203.24 g/mol, representing a 107.13 g/mol increase over the unsubstituted 3,5-dimethylisoxazole core (MW: 96.11 g/mol) [1]. The predicted density is 1.112±0.06 g/cm³ and the predicted boiling point is 335.6±37.0 °C, indicating a physical state and volatility profile distinct from simpler analogs .

Medicinal Chemistry Drug Discovery Biophysical Properties

Purity Specification and Commercial Availability vs. Unpurified Analogs

Commercial availability of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole is typically at a minimum purity specification of 95%, with some vendors offering 97% pure material . This defined purity profile contrasts with the lack of commercial availability for many other 4-substituted isoxazole analogs, which often require custom synthesis and subsequent purification, introducing variability and lead time.

Chemical Synthesis Procurement Quality Control

Structural Uniqueness as a 4-Phenoxymethyl Substituted 3,5-Dimethylisoxazole

This compound's 4-phenoxymethyl substitution pattern is a specific, non-obvious modification that is not commonly found among commercially available isoxazole building blocks. While 3,5-dimethylisoxazole and its 4-unsubstituted variants are common starting points, the introduction of a phenoxymethyl group at the 4-position creates a unique pharmacophore [1]. This differentiates it from more common 5-substituted isoxazoles, such as 5-methylisoxazole-4-carboxylic acid derivatives, which have a different substitution pattern and, consequently, a distinct chemical reactivity and biological target profile [2].

Structure-Activity Relationship Chemical Biology Lead Optimization

Validated Application Scenarios for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole (CAS 303985-55-9) in Scientific Research


Design and Synthesis of Selective Bromodomain and Extra-Terminal (BET) Inhibitors

Given the established role of 4-substituted 3,5-dimethylisoxazoles as acetyl-lysine mimetics [1], this specific compound is a structurally distinct starting point for developing novel, selective BET bromodomain inhibitors. Its 4-phenoxymethyl group is hypothesized to engage the ZA channel of BRD4, a region known to be critical for achieving subtype selectivity among bromodomains [2]. By using this compound, medicinal chemists can explore SAR around the 4-position to optimize binding affinity and selectivity for BRD4 over other BET family members like BRD2 and BRD3.

Fragment-Based Lead Discovery and Hit-to-Lead Optimization

This compound's molecular weight (203.24 g/mol) and defined purity make it a suitable fragment or small molecule probe for fragment-based drug discovery campaigns. Its distinct 4-phenoxymethyl group provides a unique chemical handle for further elaboration, allowing for the rapid generation of diverse compound libraries via alkylation, amide coupling, or other functional group transformations at the phenoxy ring. This enables efficient exploration of chemical space around the isoxazole core in a targeted manner.

Chemical Biology Tool for Investigating Bromodomain Function

The compound can serve as a core scaffold for developing chemical probes to investigate the biological function of bromodomain-containing proteins. By conjugating a functional group (e.g., biotin, fluorophore) to the phenoxymethyl moiety, researchers can create affinity probes or imaging agents to study protein localization, identify interaction partners, or assess target engagement in cellular models, leveraging the scaffold's potential for selective protein binding.

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